Product packaging for Z,Z-Dienestrol-d6(Cat. No.:CAS No. 91297-99-3)

Z,Z-Dienestrol-d6

Cat. No.: B584716
CAS No.: 91297-99-3
M. Wt: 272.4 g/mol
InChI Key: NFDFQCUYFHCNBW-QNQXKPHDSA-N
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Description

Overview of Z,Z-Dienestrol and its Stereoisomers as Reference Compounds in Research

Dienestrol (B18971) is a synthetic, non-steroidal estrogen belonging to the stilbestrol group. wikipedia.orgmedkoo.com Structurally, it is an olefinic compound characterized by a hexa-2,4-diene core substituted with two 4-hydroxyphenyl groups. nih.gov Due to the presence of double bonds, dienestrol can exist in different geometric isomeric forms, principally the (E,E), (Z,Z), and (Z,E) stereoisomers. wikipedia.orgnih.govpharmacompass.com The specific configuration of these isomers has been unambiguously determined through detailed spectrochemical and single-crystal X-ray diffraction studies. nih.gov

In research, Z,Z-Dienestrol is recognized as a metabolite of the more widely known synthetic estrogen, diethylstilbestrol (B1670540) (DES). oup.comcymitquimica.com The various stereoisomers, such as Z,Z-Dienestrol and E,E-Dienestrol, have been utilized as reference compounds in toxicological and endocrinological studies to understand their distinct biological activities and effects. oup.com For instance, research has explored the promotive effects of both DES and its metabolites, Z,Z-Dienestrol and E,E-Dienestrol, in tumorigenesis studies, highlighting the different biological impacts of each isomer. oup.com The availability of pure isomers as analytical standards is crucial for accurately identifying and quantifying them in complex biological and environmental matrices. medkoo.compharmaffiliates.com

Table 1: Physicochemical Properties of Z,Z-Dienestrol

PropertyValueSource
CAS Number35495-11-5 wikipedia.orgchemsrc.com
Molecular FormulaC18H18O2 pharmacompass.comchemsrc.com
Molecular Weight266.33 g/mol pharmacompass.comchemsrc.com
Boiling Point395.4°C at 760 mmHg chemsrc.comlabsolu.ca
SolubilitySoluble in DMSO, ethyl acetate (B1210297), and methanol (B129727) labsolu.ca

Rationale for Deuteration (d6) in Z,Z-Dienestrol for Mechanistic and Quantitative Studies

The primary rationale for synthesizing Z,Z-Dienestrol-d6, a version of the molecule where six hydrogen atoms have been replaced by deuterium (B1214612), is its application as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis. acs.orgthalesnano.commedchemexpress.com In analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a SIL-IS is considered the gold standard for achieving the most accurate and precise measurements. cerilliant.comnebiolab.com

This compound is chemically almost identical to its unlabeled counterpart, Z,Z-Dienestrol. clearsynth.com This ensures that it behaves in a nearly identical manner during all stages of the analytical process, including extraction from the sample matrix, chromatographic separation, and ionization in the mass spectrometer's source. wuxiapptec.comscioninstruments.com By adding a known amount of this compound to every sample, any variability or loss of the target analyte during sample workup is mirrored by the internal standard. nebiolab.com The mass spectrometer distinguishes between the analyte and the d6-labeled standard based on their difference in mass-to-charge ratio (m/z). cerilliant.com The ratio of the analyte's signal to the internal standard's signal is used for quantification, which normalizes the data and corrects for matrix effects and instrumental drift, thereby enhancing the reliability and accuracy of the results. wuxiapptec.comscioninstruments.com

Beyond quantitative analysis, deuterated compounds are also valuable tools in mechanistic studies. thalesnano.comnih.gov The replacement of hydrogen with the heavier deuterium isotope can alter the rate of chemical reactions in which a carbon-hydrogen bond is broken, a phenomenon known as the kinetic isotope effect (KIE). symeres.comd-nb.info Studying these effects can provide profound insights into reaction mechanisms and metabolic pathways. clearsynth.comxmu.edu.cn

Scope and Academic Significance of this compound in Targeted Research Domains

The academic and practical significance of this compound lies in its ability to enable highly sensitive and specific quantification of Z,Z-Dienestrol in various complex matrices. This capability is crucial in several targeted research domains where monitoring for trace levels of synthetic estrogens and their metabolites is of high importance.

Food Safety and Agriculture: Synthetic estrogens like DES were historically used as growth promoters in livestock. This compound serves as an essential internal standard for regulatory and research laboratories to develop and validate methods for detecting illegal residues of DES and its metabolite Z,Z-Dienestrol in food products of animal origin, such as meat and milk. medkoo.comcapes.gov.br

Environmental Science: As endocrine-disrupting compounds, synthetic estrogens can have significant ecological impacts even at very low concentrations. The use of this compound facilitates the accurate trace analysis of Z,Z-Dienestrol in environmental samples, such as wastewater and surface water, helping to assess the extent of contamination and the effectiveness of water treatment processes. medkoo.com

Biomedical and Clinical Research: In studies investigating the metabolism, toxicology, and carcinogenicity of diethylstilbestrol, this compound is an invaluable tool. oup.comcymitquimica.com It allows for precise quantification of the Z,Z-Dienestrol metabolite in biological samples (e.g., serum, tissue), which is critical for understanding its formation, disposition, and role in biological processes like tumorigenesis. oup.com

Pharmacokinetic Studies: Deuterated compounds are widely used in drug metabolism and pharmacokinetic (DMPK) research. symeres.comclearsynth.com While Z,Z-Dienestrol is a metabolite rather than a drug itself, the principles apply. Using this compound allows researchers to precisely track the fate of its unlabeled form in biological systems, providing critical data on its absorption, distribution, metabolism, and excretion (ADME) profiles. medchemexpress.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O2 B584716 Z,Z-Dienestrol-d6 CAS No. 91297-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dideuterio-4-[(2Z,4Z)-2,5-dideuterio-4-(3,5-dideuterio-4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-/i3D,4D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDFQCUYFHCNBW-QNQXKPHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)[2H])/C(=C(/C)\[2H])/C(=C(\C)/[2H])/C2=CC(=C(C(=C2)[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747606
Record name 4,4'-[(2Z,4Z)-(2,5-~2~H_2_)Hexa-2,4-diene-3,4-diyl]di[(2,6-~2~H_2_)phenol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91297-99-3
Record name 4,4'-[(2Z,4Z)-(2,5-~2~H_2_)Hexa-2,4-diene-3,4-diyl]di[(2,6-~2~H_2_)phenol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological Paradigms for Z,z Dienestrol D6 in Advanced Analytical Techniques

Foundations of Mass Spectrometry for Isotope-Labeled Compounds

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with isotope-labeled internal standards like Z,Z-Dienestrol-d6, it becomes an exceptionally accurate method for quantitative analysis. osti.govontosight.ai The core principle lies in the introduction of a known quantity of the isotopically labeled compound (the "spike") into a sample containing an unknown quantity of the analyte (the non-labeled compound). osti.govontosight.aiup.ac.za Because the labeled and non-labeled compounds are chemically identical, they behave similarly during sample preparation and analysis. acanthusresearch.com However, due to the mass difference imparted by the deuterium (B1214612) atoms, the mass spectrometer can distinguish between them. acanthusresearch.comclearsynth.com By comparing the signal intensities of the analyte and the internal standard, the concentration of the analyte in the original sample can be precisely calculated. ontosight.ai This technique, known as isotope dilution mass spectrometry (IDMS), is recognized as a primary reference method due to its high accuracy and precision. ontosight.aiup.ac.za

Principles of Deuterium as an Internal Standard in Quantitative Analysis

The use of deuterium-labeled compounds, such as this compound, as internal standards is a cornerstone of modern quantitative analysis, especially in chromatography and mass spectrometry. clearsynth.com An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. scioninstruments.com

Stable isotope-labeled internal standards, particularly those labeled with deuterium, are considered the gold standard. scioninstruments.comscispace.com This is because their physical and chemical properties are nearly identical to those of the analyte of interest. acanthusresearch.com They co-elute with the analyte in chromatographic systems and exhibit similar ionization efficiency in the mass spectrometer's ion source. scispace.comwaters.com The key difference is their mass, which allows the mass spectrometer to differentiate between the analyte and the internal standard. clearsynth.com This mass difference should ideally be sufficient (e.g., 4-5 Da) to prevent isotopic crosstalk. wuxiapptec.com

The quantification is based on the ratio of the analytical signal of the analyte to that of the internal standard. Since the internal standard is added at a known concentration, any variations during sample preparation or injection will affect both the analyte and the internal standard equally, leaving the ratio of their signals unchanged. clearsynth.comscioninstruments.com This ensures the robustness and reliability of the analytical method. clearsynth.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of compounds like Z,Z-Dienestrol, which are not inherently volatile, a derivatization step is often necessary to increase their volatility and thermal stability. researchgate.netresearchgate.net

Derivatization Strategies for this compound in GC-MS Protocols

Derivatization is a chemical modification process that converts a compound into a product with properties more suitable for a given analytical technique. researchgate.net For GC-MS analysis of estrogens like dienestrol (B18971), the primary goal of derivatization is to block the polar hydroxyl groups, thereby increasing volatility and improving chromatographic peak shape. researchgate.net

The most common derivatization approach for estrogens is silylation, which involves replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. researchgate.netscispace.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose, often in combination with a catalyst like trimethylchlorosilane (TMCS). researchgate.netscispace.com The use of TMCS can significantly enhance the derivatization yield, particularly for compounds with multiple hydroxyl groups. nih.gov Microwave-assisted derivatization has also been shown to be an effective and rapid alternative to conventional heating methods. nih.gov

When using this compound as an internal standard, it undergoes the same derivatization reaction as the unlabeled dienestrol. This ensures that both the analyte and the internal standard have similar chromatographic behavior and response in the mass spectrometer. scispace.com

Table 1: Common Derivatization Reagents for Estrogen Analysis by GC-MS

ReagentAbbreviationCommon Use
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFASilylation of hydroxyl groups. researchgate.netscispace.com
N-trimethylsilylimidazoleTMSISilylation of hydroxyl groups, often used with BSTFA. scispace.com
TrimethylchlorosilaneTMCSCatalyst to enhance silylation reactions. researchgate.net

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is crucial for the accurate quantification of Z,Z-Dienestrol and its isomers. researchgate.net GC separation is achieved by partitioning the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical for resolving closely related compounds. For the analysis of dienestrol isomers, a non-polar stationary phase like 3% SE-30 on Gas-Chrom Z has been shown to be effective. researchgate.net

The optimization of GC parameters such as column temperature, carrier gas flow rate, and injection technique is essential to achieve good peak resolution, symmetry, and sensitivity. A temperature program, where the column temperature is gradually increased during the analysis, is typically employed to separate compounds with a range of boiling points. The inability of GC-MS to distinguish between isomers that co-elute is a significant challenge, highlighting the importance of optimizing the chromatographic conditions. chromatographyonline.com

Table 2: Typical GC-MS Parameters for Dienestrol Analysis

ParameterTypical SettingPurpose
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thicknessProvides good separation for semi-volatile compounds.
Carrier Gas HeliumInert gas to carry analytes through the column.
Flow Rate 1.0 - 1.5 mL/minAffects retention time and peak resolution.
Injection Mode SplitlessMaximizes the amount of analyte reaching the column for trace analysis.
Injector Temperature 250 - 280 °CEnsures rapid volatilization of the derivatized analytes.
Oven Temperature Program e.g., 100 °C hold for 1 min, then ramp to 300 °C at 10 °C/minSeparates analytes based on their boiling points.
MS Transfer Line Temp 280 - 300 °CPrevents condensation of analytes between the GC and MS.

Targeted Ion Monitoring and Data Deconvolution Techniques

In GC-MS, after the analytes are separated by the gas chromatograph, they enter the mass spectrometer where they are ionized and fragmented. For quantitative analysis, a technique called selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is often used. scispace.comdphen1.com

In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the analyte and the internal standard. This significantly increases the sensitivity and selectivity of the analysis by reducing the chemical noise from other co-eluting compounds. scispace.com For the TMS derivative of dienestrol, characteristic ions would be selected for monitoring. scispace.com

MRM, used with tandem mass spectrometry (MS/MS), offers even greater selectivity. In MRM, a specific precursor ion for the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. dphen1.com This highly specific detection minimizes interferences and provides very low detection limits. dphen1.com For this compound, specific precursor-to-product ion transitions would be monitored alongside those for the unlabeled dienestrol. dphen1.com

Data deconvolution techniques are also important, especially when dealing with complex matrices where peaks may overlap. researchgate.net Deconvolution algorithms can help to separate the mass spectra of co-eluting compounds, allowing for more accurate identification and quantification. researchgate.net

Table 3: Example of Monitored Ions for Dienestrol Analysis

CompoundDerivatizationPrecursor Ion (m/z)Product Ion(s) (m/z)
DienestrolTMS410395, 267
Dienestrol-d6TMS416401, 273

Note: The specific ions monitored may vary depending on the derivatization method and the mass spectrometer used.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-MS/MS) Applications

The deuterated internal standard, this compound, is integral to the sensitive and selective quantification of dienestrol and other synthetic hormones in complex matrices. Its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) provides a robust framework for method development, from sample preparation to final analysis.

Development of Pre-treatment and Extraction Procedures Utilizing this compound

The use of this compound as an internal standard is a cornerstone in the development of effective pre-treatment and extraction protocols for analyzing synthetic hormones in various biological and environmental samples. Its structural similarity and distinct mass allow for accurate monitoring and correction of analyte loss during sample processing.

A common approach for biological matrices like bovine urine involves enzymatic hydrolysis to deconjugate metabolites. In one such method, samples are buffered and spiked with a deuterated internal standard solution, which can include dienestrol-d2, before overnight incubation with β-glucuronidase. d-nb.info Following hydrolysis, liquid-liquid extraction (LLE) is frequently employed. A typical LLE procedure involves extracting the sample multiple times with an organic solvent such as diethyl ether. The combined organic layers are then washed, dried, and evaporated to concentrate the analytes before reconstitution in a suitable solvent for LC-MS/MS analysis. d-nb.info

Solid-phase extraction (SPE) is another widely used technique for cleanup and concentration. For instance, after hydrolysis, the sample can be loaded onto a C18 SPE cartridge. The cartridge is then washed with various solvent mixtures to remove interferences, and the target analytes, including dienestrol, are eluted with a solvent like acetone. d-nb.info In some methods, a multi-step SPE process is used, combining different sorbents like C18 and amino (NH2) columns for enhanced cleanup. d-nb.info For food matrices such as milk, a dispersive solid-phase extraction (dSPE) method has been developed. This involves adding acetonitrile (B52724) and a salt to the sample, followed by vigorous shaking and centrifugation. The supernatant containing the analytes is then collected for analysis. dphen1.com

The choice of extraction technique often depends on the complexity of the matrix. For environmental water samples, a novel approach using a Nylon 6 nanofibers mat for solid-phase extraction has been shown to be effective. nih.gov This method allows for the extraction of estrogens from a relatively large sample volume with a small amount of sorbent, followed by elution with the mobile phase used for the LC-MS analysis. nih.gov

The following table summarizes various extraction procedures where a deuterated dienestrol internal standard is applicable:

MatrixPre-treatment/Extraction TechniqueKey Reagents/Sorbents
Bovine UrineEnzymatic Hydrolysis, Liquid-Liquid Extraction (LLE)β-glucuronidase, Acetate (B1210297) buffer, Diethyl ether
Bovine UrineEnzymatic Hydrolysis, Solid-Phase Extraction (SPE)β-glucuronidase, C18 and NH2 cartridges, Acetone
MilkDispersive Solid-Phase Extraction (dSPE)Acetonitrile, Sodium chloride, C18 sorbent
Environmental WaterSolid-Phase Extraction (SPE)Nylon 6 nanofibers mat

UHPLC-MS/MS and Triple Quadrupole (QqQ) Parameter Optimization for this compound

Optimal performance of UHPLC-MS/MS methods relies on the fine-tuning of chromatographic and mass spectrometric parameters for both the target analyte and its deuterated internal standard, this compound. A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for its high selectivity and sensitivity. researchgate.net

For the chromatographic separation of dienestrol and related compounds, reversed-phase columns, such as C18, are frequently utilized. nih.govfarmaciajournal.com The mobile phase composition is critical for achieving good peak shape and separation. A common mobile phase consists of a gradient mixture of methanol (B129727) or acetonitrile and water, often with additives like formic acid or ammonium (B1175870) acetate to improve ionization efficiency. nih.govmdpi.com For example, a method for analyzing estrogens separated the compounds within 8 minutes using an isocratic mobile phase of methanol/water (80/20, v/v). nih.gov The column temperature and flow rate are also optimized to ensure robust and reproducible chromatography. mdpi.com

In the mass spectrometer, electrospray ionization (ESI) is the most common ionization technique for this class of compounds and can be operated in either positive or negative ion mode. researchgate.net For dienestrol, the negative ESI mode is often found to be optimal. researchgate.net Key MS parameters that require optimization include the spray voltage, sheath gas flow rate, auxiliary gas flow rate, capillary temperature, and tube lens voltage. thermofisher.com

The MRM mode involves selecting a specific precursor ion for the analyte in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and then monitoring specific product ions in the third quadrupole (Q3). For dienestrol, a precursor ion (m/z) of 265.2 is typically selected in negative mode. scribd.com The collision energy (CE) and declustering potential (DP) are optimized for each precursor-to-product ion transition to maximize signal intensity. mdpi.com At least two MRM transitions are usually monitored for each analyte to ensure confident identification and confirmation according to regulatory guidelines. researchgate.net

The table below provides an example of optimized MS/MS parameters for dienestrol, which would be similarly established for its deuterated internal standard, this compound, with a corresponding mass shift.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeCollision Energy (V)
Dienestrol265.293.0Negative ESI-24

Note: The parameters for this compound would be determined by observing the appropriate mass shift from the unlabeled compound.

Validation of Quantitative Analytical Methods for Research Matrices

The validation of analytical methods is crucial to ensure their reliability for the intended application. When using this compound as an internal standard, the validation process assesses several key performance characteristics in the specific research matrix, such as bovine urine or cultured meat media. researchgate.netresearchgate.net Validation is often performed in accordance with guidelines such as those from the Commission Decision 2002/657/EC or AOAC INTERNATIONAL. researchgate.netresearchgate.net

Linearity: The method's linearity is evaluated by preparing calibration curves using matrix-matched standards at several concentration levels. dphen1.com The response factor (ratio of analyte peak area to internal standard peak area) is plotted against the analyte concentration. A linear regression analysis is performed, and the coefficient of determination (r²) should ideally be ≥ 0.99. nih.govresearchgate.net

Accuracy and Recovery: Accuracy is typically determined through recovery experiments. Blank matrix samples are fortified (spiked) with known concentrations of the analyte at multiple levels (e.g., low, medium, and high). nih.gov These samples are then processed and analyzed, and the measured concentration is compared to the spiked amount. Acceptable recovery ranges are often between 70% and 120%. researchgate.net For example, a method for analyzing estrogens in tap water reported recoveries above 98.2%. nih.gov

Precision: Precision is assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day reproducibility). This is done by analyzing replicate spiked samples on the same day and on different days. nih.gov The precision is expressed as the relative standard deviation (RSD), which should generally be below 15-20%. mdpi.comresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, typically defined as a signal-to-noise ratio (S/N) of 3. nih.gov The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com These limits are critical for methods designed to detect trace levels of contaminants. For instance, a method for estrogens in environmental water achieved LODs ranging from 0.05 ng L⁻¹ to 0.10 ng L⁻¹. nih.gov

The following table presents a summary of validation parameters from a representative study for the analysis of synthetic hormones.

Validation ParameterTypical Acceptance CriteriaReported Value ExampleReference
Linearity (r²)≥ 0.99≥ 0.9992 nih.gov
Accuracy (Recovery)70-120%70.0–122.2% researchgate.net
Precision (RSD)< 15-20%< 4.78% nih.gov
Limit of Detection (LOD)S/N ≥ 30.05 - 0.10 ng L⁻¹ nih.gov
Limit of Quantification (LOQ)S/N ≥ 100.0002 to 0.5 ng/mL mdpi.com

The successful validation of these methods, underpinned by the use of this compound, demonstrates their suitability for the accurate and reliable quantification of dienestrol in complex research matrices.

Application of Z,z Dienestrol D6 in Mechanistic and Metabolic Pathway Elucidation Studies Non Human Biological Systems

Tracer Studies in Metabolic Research

Isotope-labeled compounds like Z,Z-Dienestrol-d6 are indispensable for tracing the metabolic pathways of xenobiotics in various biological systems. musechem.com By introducing a labeled compound, researchers can follow its transformation and identify resulting metabolites with high specificity and sensitivity. musechem.com

Investigation of Metabolic Transformations of Related Compounds

This compound is employed as a surrogate to study the biotransformation of other stilbene (B7821643) estrogens, such as diethylstilbestrol (B1670540) (DES). Research has shown that DES undergoes metabolic activation to form dienestrol (B18971), a process that can be investigated using labeled analogs. semanticscholar.org The use of deuterated standards helps in understanding the complex metabolic pathways, which can include hydroxylation and conjugation, that these compounds undergo in biological systems. inchem.org For instance, studies on the metabolism of estrogens often reveal the formation of various hydroxylated and conjugated metabolites, and the use of labeled standards is crucial for accurately tracking these transformations. inchem.org

In non-human systems, such as in rat liver microsomes, the metabolism of estrogens has been shown to be concentration-dependent, with different hydroxylation pathways predominating at varying substrate concentrations. inchem.org While direct studies detailing the use of this compound to trace the metabolism of other specific compounds are not extensively published, the principles of using deuterated standards for such purposes are well-established in steroid and xenobiotic research. sigmaaldrich.comsigmaaldrich.cn

Elucidation of Specific Enzymatic Pathways and Reaction Kinetics

The application of this compound aids in identifying the specific enzymes responsible for the metabolism of stilbene estrogens and in determining the kinetics of these reactions. For example, studies have investigated the role of cytochrome P450-dependent oxidizing systems in the biotransformation of various steroidal and non-steroidal estrogens. nih.gov The presence of such enzyme systems can significantly alter the toxicity and metabolic profile of these compounds. nih.gov

Research on the biotransformation of dienestrol has shown that its degradation can be mediated by enzymes like laccase, sometimes requiring the presence of a redox mediator. acs.orgresearchgate.net The use of a labeled internal standard like this compound in such experiments would allow for precise measurement of the parent compound's depletion and the formation of metabolites, thereby enabling the calculation of reaction rates (Vmax) and substrate affinity (Km) for the involved enzymes. acs.org

Analysis of Isotope Effects on Biotransformation Processes

The substitution of hydrogen with deuterium (B1214612) can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium. This phenomenon can be exploited to understand reaction mechanisms. While the primary purpose of using this compound is typically as an internal standard that is assumed to behave identically to the analyte, significant isotope effects can provide insight into the rate-determining steps of metabolic pathways. nih.gov If the C-D bond is broken in the rate-limiting step of a metabolic reaction, a slower rate of metabolism for the deuterated compound compared to its non-labeled counterpart may be observed. This information is valuable for understanding the enzymatic mechanisms involved in the biotransformation of dienestrol and related compounds.

Quantitative Analysis of Analogs and Metabolites in Research Samples

The most prominent application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). sigmaaldrich.com This technique is the gold standard for accurate quantification of analytes in complex matrices, as the labeled standard can compensate for variations in sample preparation, extraction efficiency, and instrument response. sigmaaldrich.com

Monitoring of Target Analytes in Environmental Research Samples (e.g., water, aquatic products, animal tissues)

Synthetic estrogens are considered environmental contaminants due to their potential to disrupt the endocrine systems of wildlife. researchgate.netresearchgate.net Consequently, numerous analytical methods have been developed to monitor their presence in various environmental compartments. This compound and other deuterated estrogens are crucial for the accurate quantification of these compounds at trace levels (ng/L or pg/L) in samples such as river water, wastewater effluent, and aquatic organisms. researchgate.netlcms.czwaters.comeeer.org

The use of labeled internal standards is essential to correct for matrix effects, which are common in complex environmental samples and can suppress or enhance the analyte signal during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov For example, a method for analyzing nine estrogens in bullfrogs utilized deuterated standards to ensure accuracy. Another study on fungicides and hormones in seawater also relied on deuterated internal standards for reliable quantification. eeer.org

Table 1: Examples of Analytical Methods Using Labeled Estrogens for Environmental Monitoring
Analyte(s)MatrixAnalytical TechniqueInternal Standard(s)Key FindingReference
Estrone, 17β-estradiol, Estriol, 17α-ethinylestradiol, Dienestrol, DiethylstilbestrolRiver and Tap WaterUHPLC-MS/MSNot specified, but implied use of standardsMethod developed for rapid analysis with high recoveries for most estrogens. researchgate.net
Fungicides and Hormones (including DES)SeawaterLC-MS/MSDES-d8 and othersDeveloped a simultaneous pretreatment and analysis method for prohibited substances. eeer.org
8 Kinds of EstrogensEnvironmental WaterUHPLC-MS/MSNot specified, but a standard methodRapid, efficient, and highly sensitive method with LOQs less than 2 ng/L. lcms.cz
Nine EstrogensBullfrogsUPLC-MS/MSDeuterated standardsOptimized method for estrogen analysis in animal tissue. researchgate.net

Assessment of Compound Stability and Isomerization Pathways in Research Contexts

Stilbene derivatives, including dienestrol, can exist as geometric isomers (E and Z). rsc.org The Z,Z-isomer of dienestrol is noted to be less stable than the E,E-isomer and can undergo isomerization. nih.gov Studies investigating the stability of these compounds under various conditions (e.g., pH, light, temperature) are critical for understanding their environmental fate and for ensuring the accuracy of analytical measurements. rivm.nl

Synthetic Methodologies and Characterization of Z,z Dienestrol D6 for Research Purity

Advanced Synthetic Routes for Deuterium (B1214612) Incorporation

The synthesis of Z,Z-Dienestrol-d6, a deuterated analog of Z,Z-Dienestrol, is crucial for its use as an internal standard in mass spectrometry-based analyses and for metabolic studies. medchemexpress.commedchemexpress.com The incorporation of deuterium atoms into the molecule provides a distinct mass difference, allowing for accurate quantification of the unlabeled analyte. medchemexpress.com While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, general strategies for deuterium incorporation into aromatic and olefinic systems can be inferred.

A common method for introducing deuterium into phenolic compounds involves acid or base-catalyzed H/D exchange in a deuterated solvent like D₂O. rivm.nl For instance, a precursor such as p-hydroxypropiophenone could be heated under reflux in a mixture of dioxane and D₂O with a catalyst like p-toluenesulfonyl chloride to exchange protons on the aromatic ring for deuterium. rivm.nl

Another advanced approach involves the reductive deuteration of a suitable precursor. organic-chemistry.org This could entail the use of a reducing agent in the presence of a deuterium source. For example, aromatic esters can be reductively deuterated to α,α-dideuterio benzyl (B1604629) alcohols using samarium(II) iodide and D₂O. organic-chemistry.org This method offers high deuterium incorporation and good functional group tolerance. organic-chemistry.org Continuous flow hydrogenation systems, such as the H-Cube®, can also be employed, generating deuterium gas from D₂O electrolysis for catalytic deuteration of unsaturated bonds. thalesnano.com This technique allows for high yields and high levels of deuterium incorporation while minimizing the handling of deuterium gas. thalesnano.com The choice of catalyst is critical to ensure selective deuteration of the desired positions without affecting other parts of the molecule, such as the aromatic rings. thalesnano.com

The synthesis would likely start from a deuterated precursor or involve a deuterium exchange reaction on an intermediate or the final dienestrol (B18971) molecule. The Z,Z-stereochemistry is a key feature of this isomer and must be controlled throughout the synthetic sequence.

Isotopic Purity and Enrichment Assessment in Research Materials

Ensuring the high isotopic purity of this compound is paramount for its application as a research material, particularly as an internal standard. The isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, six) relative to molecules with fewer or no deuterium atoms. High isotopic purity minimizes interference from unlabeled or partially labeled species, leading to more accurate and reliable quantitative results. researchgate.netnih.gov

The assessment of isotopic purity is primarily accomplished using high-resolution mass spectrometry (HRMS). researchgate.netnih.gov This technique can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios. researchgate.net By analyzing the relative abundances of the ion corresponding to this compound (the M+6 peak) and the ions of the unlabeled compound (M+0) and other partially deuterated versions (M+1 to M+5), the isotopic enrichment can be accurately calculated. researchgate.netnih.gov

For example, electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a rapid and highly sensitive method for determining isotopic purity with very low sample consumption. researchgate.netnih.gov The data obtained from HRMS can be processed to provide a detailed isotopic distribution profile, confirming that the desired level of deuterium incorporation has been achieved. Commercially available this compound reference materials often state a purity of over 95% as determined by methods like HPLC, which assesses chemical purity, alongside isotopic purity data from mass spectrometry. lgcstandards.com

Interactive Table: Key Parameters for this compound

Parameter Value Reference
Chemical Formula C₁₈H₁₂D₆O₂ lgcstandards.com
Molecular Weight 272.37 g/mol medchemexpress.comlgcstandards.com
Unlabeled CAS Number 35495-11-5 lgcstandards.com
Labeled CAS Number 91297-99-3 medchemexpress.comlgcstandards.com
Chemical Purity (typical) >95% (HPLC) lgcstandards.com

Spectroscopic Characterization Techniques for Stereochemical Confirmation

The specific Z,Z-stereochemistry of dienestrol is a critical aspect of its identity. Spectroscopic techniques are indispensable for confirming the correct isomeric form of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. In the case of this compound, NMR is used to confirm the positions of the incorporated deuterium atoms and to verify the Z,Z-stereochemistry of the double bonds.

The stereochemistry of the double bonds in dienestrol isomers can be determined by comparing the chemical shifts of the protons attached to or near the double bonds. researchgate.netumich.edu For trisubstituted alkenes, the chemical shifts of the vinylic and allylic protons are different for Z and E isomers. umich.edu Nuclear Overhauser Effect (NOE) experiments can also be used to confirm the spatial proximity of protons, which helps in assigning the Z-stereochemistry. researchgate.netumich.edu In a Z-isomer, irradiation of the methyl group protons would cause an enhancement of the signal for the vinylic proton on the same double bond, confirming their cis relationship.

²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, providing information about the number of deuterium atoms and their chemical environments, thus confirming the locations of deuteration.

Mass Spectrometry for Isotopic Purity and Molecular Weight Determination

Mass spectrometry (MS) is a fundamental technique for the analysis of this compound. medchemexpress.com It serves two primary purposes: determining the molecular weight and confirming the isotopic purity. medchemexpress.comresearchgate.net

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For this compound, the expected molecular weight is approximately 272.37 g/mol , which is 6 mass units higher than the unlabeled Z,Z-Dienestrol (266.36 g/mol ). lgcstandards.com The detection of the correct molecular ion peak at the expected mass-to-charge ratio is a primary confirmation of the compound's identity.

As mentioned in section 4.2, MS is the primary method for assessing isotopic purity. researchgate.netnih.gov By analyzing the isotopic cluster of the molecular ion, the relative abundances of molecules with different numbers of deuterium atoms can be determined. researchgate.net This allows for the calculation of the isotopic enrichment and ensures the suitability of the material for its intended research applications. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, and the masses of the resulting fragment ions can help to confirm the positions of the deuterium labels. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for Z,z Dienestrol D6

Integration with High-Resolution Accurate Mass (HRAM) Spectrometry for Untargeted Metabolomics Research

Furthermore, the use of SILS is the most effective method to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds—which are a major source of quantitative inaccuracy in mass spectrometry. lgcstandards.comresearchgate.net By co-eluting with the target analyte, the deuterated standard experiences similar matrix effects, allowing for highly accurate quantification. thermofisher.com This synergy between HRAM's selectivity and the quantitative correction afforded by Z,Z-Dienestrol-d6 will enable more reliable and reproducible untargeted metabolomics research, facilitating the discovery of novel biomarkers and the elucidation of metabolic pathways. thermofisher.comchempep.com

Table 1: Key Advantages of Integrating this compound with HRAM in Untargeted Metabolomics

Feature of HRAM Contribution of this compound Combined Research Benefit
High Resolving Power Unambiguous detection of the deuterated standard, free from isobaric interferences. thermofisher.com Increased confidence in data quality and instrument performance monitoring.
High Mass Accuracy Precise mass measurement confirms the identity of the standard and its separation from the native analyte. Reliable anchor for retention time alignment and data normalization across samples. nih.gov
Full-Scan Capability Serves as a constant internal standard in datasets where all ions are fragmented (vDIA) or recorded. lcms.cz Robust quality control for complex untargeted screening experiments.
Sensitivity & Dynamic Range Enables accurate quantification by correcting for matrix effects and signal drift over a wide concentration range. thermofisher.com More accurate and reliable quantification of low-abundance metabolites, improving biological interpretation.

Expansion into Multi-Omics Research Disciplines

Multi-omics research, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, aims to provide a holistic view of biological systems. embopress.orgnih.gov The metabolome is considered a direct readout of an organism's phenotype, reflecting the combined influence of genetics, environment, and lifestyle. thermofisher.com As such, the accuracy of the metabolomics data is foundational to the integrity of the entire multi-omics integration.

The future role of this compound in this field is to serve as a cornerstone for ensuring the quantitative accuracy of the metabolomics layer. researchgate.net In studies combining transcriptomics and metabolomics, for instance, researchers seek to correlate changes in gene expression with alterations in metabolite levels. nih.gov By using this compound as an internal standard to accurately quantify its parent compound or other related xenobiotics, researchers can confidently link upstream genetic regulation with downstream metabolic outputs.

Stable isotope-labeled standards are indispensable tools for achieving the absolute or highly precise relative quantification required for meaningful data integration. chempep.comshoko-sc.co.jpnih.gov While this compound does not directly inform genomic or transcriptomic measurements, its application in the LC-MS analysis of the metabolome ensures that this dataset is robust and reliable. This allows advanced machine learning and statistical models, such as Multi-Omics Factor Analysis (MOFA), to successfully identify true biological associations between different omics layers without being confounded by analytical variability. embopress.orgresearchgate.net

Table 2: Role of Stable Isotope-Labeled Standards (SILS) like this compound in Multi-Omics Research

Omics Discipline Primary Role of SILS Contribution to Data Integration
Metabolomics Absolute or relative quantification; correction for matrix effects and instrument variability. researchgate.netacs.org Provides a highly accurate and precise dataset of metabolite changes, forming a reliable phenotypic layer. thermofisher.com
Proteomics Quantification of proteins and peptides (e.g., SILAC, labeled peptide standards). chempep.comshoko-sc.co.jp Ensures protein expression data is quantitatively accurate for correlation with other omics data.
Transcriptomics Not directly applicable (RNA quantification uses other normalization methods). The accuracy of metabolomics data, ensured by SILS, strengthens the validation of transcriptomic findings.
Genomics Not directly applicable. High-quality metabolomics data helps in elucidating the functional consequences of genetic variations.

Development of Novel Derivatization and Sample Preparation Techniques

The accuracy of any analysis begins with sample preparation. For Z,Z-Dienestrol and its deuterated standard, established methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to isolate them from complex matrices such as serum, milk, or urine. rivm.nltandfonline.comdphen1.com Future research will focus on developing more efficient, selective, and environmentally friendly techniques.

An emerging area is the use of advanced materials for SPE. For example, a method using Nylon 6 nanofibers for SPE has been shown to effectively extract dienestrol (B18971) and other stilbenes from environmental water samples with high recovery rates. nih.gov Such novel materials offer a high surface-area-to-volume ratio, enabling the use of smaller amounts of sorbent and elution solvent, which aligns with the principles of green analytical chemistry.

While modern LC-MS/MS methods often aim to analyze compounds directly to simplify workflows, derivatization remains a powerful tool for specific challenges. Chemical derivatization can be employed to enhance the ionization efficiency of a target analyte, improve its chromatographic retention, or shift its mass to a region of the spectrum with less interference. While extensive derivatization is common for GC-MS analysis, future research could explore novel, rapid derivatization agents specifically for LC-HRAM analysis of Z,Z-Dienestrol and its metabolites, particularly for ultra-trace level detection in challenging matrices. rivm.nl The key is that any derivatization reaction must be highly reproducible and efficient for both the analyte and its deuterated standard to maintain quantitative accuracy.

Table 3: Comparison of Sample Preparation Techniques for Stilbene (B7821643) Analysis

Technique Principle Advantages Future Research Focus
Liquid-Liquid Extraction (LLE) Partitioning based on differential solubility in immiscible liquids. tandfonline.com Simple, low cost. Development of automated systems and use of greener solvents.
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid phase. nih.govrivm.nl High selectivity, good concentration factor, cleaner extracts. Synthesis of novel sorbents (e.g., molecularly imprinted polymers, nanofibers) for higher selectivity and recovery. nih.govresearchgate.net
Dispersive SPE (dSPE / QuEChERS) Sorbent is dispersed in the sample extract; cleanup by centrifugation. Fast, simple, uses minimal solvent. Optimization of sorbent mixtures for specific matrix-analyte combinations.
Derivatization Chemical modification of the analyte to improve analytical properties. rivm.nl Can improve sensitivity, selectivity, and chromatographic behavior. Design of rapid, high-efficiency derivatization agents for LC-HRAM applications.

Applications in Advanced Environmental Tracing and Fate Studies

Synthetic estrogens like dienestrol are considered environmental contaminants of emerging concern due to their potential to disrupt endocrine systems in wildlife even at very low concentrations. researchgate.netresearchgate.net Understanding their environmental fate—how they transport, accumulate, and degrade—is crucial for risk assessment. This compound is an essential tool for these advanced environmental studies.

Fate studies often involve monitoring the concentration of a contaminant over time in complex environmental matrices like river water, sediment, or soil, under various conditions. frontiersin.orgacs.org The accuracy of these measurements is often hampered by matrix effects and low analyte concentrations. By spiking samples with a known amount of this compound at the beginning of the analytical procedure, researchers can correct for procedural losses and matrix-induced quantification errors. lgcstandards.comresearchgate.net

This approach allows for the precise determination of degradation kinetics (e.g., half-life) through processes like biodegradation and photolysis. acs.org For example, researchers could design microcosm experiments with river water and sediment, spike them with unlabeled dienestrol, and use this compound as an internal standard to accurately measure the rate of disappearance of the parent compound and the appearance of transformation products over time. This provides high-quality data needed to build predictive environmental models and develop effective remediation strategies. acs.orgacs.org The use of deuterated standards is particularly vital when using LC-HRAM, as it enables confident quantification at the nanogram-per-liter levels at which these compounds often occur in the environment. nih.gov

Table 4: Parameters for Environmental Fate Studies Enabled by this compound

Study Type Key Parameter Measured Role of this compound
Biodegradation Degradation rate constants (k); Half-life (t½). frontiersin.orgacs.org Accurate quantification of dienestrol concentration over time in biotic systems.
Photodegradation Photolysis quantum yield; Rate of degradation under light exposure. acs.org Precise measurement of dienestrol reduction in light-exposed samples versus dark controls.
Sorption Studies Soil-water partition coefficient (Kd); Organic carbon-normalized sorption coefficient (Koc). acs.org Accurate determination of dienestrol concentrations in both aqueous and solid (sediment/soil) phases at equilibrium.
Field Monitoring Concentrations in environmental compartments (water, sediment). nih.gov Reliable quantification of dienestrol at ultra-trace levels in real-world samples, correcting for matrix effects.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize Z,Z-Dienestrol-d6 with high isotopic purity?

  • Methodological Answer : Synthesis typically involves deuterium exchange or catalytic deuteration of the parent compound, Z,Z-Dienestrol, under controlled conditions (e.g., using D₂O or deuterated reagents). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation and isotopic purity ≥98% . For reproducibility, experimental protocols must detail reaction time, temperature, and purification steps (e.g., HPLC), as outlined in standards for synthetic chemistry .

Q. What analytical techniques are most suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Deuterated internal standards like this compound minimize matrix effects and ion suppression. Key parameters include:

  • Chromatographic separation : C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid).
  • Mass detection : Multiple reaction monitoring (MRM) transitions optimized for deuterated vs. non-deuterated analogs .
  • Validation : Follow FDA/ICH guidelines for linearity, accuracy, and precision .

Q. How does this compound function as an internal standard in estrogen receptor binding assays?

  • Methodological Answer : As a deuterated analog, it corrects for variability in sample preparation and instrument drift. Researchers should:

  • Spike calibration curves with this compound at fixed concentrations.
  • Validate cross-reactivity with endogenous estrogens using competitive binding assays .
  • Compare recovery rates across matrices (e.g., serum vs. tissue homogenates) to assess robustness .

Advanced Research Questions

Q. What challenges arise in maintaining isotopic purity of this compound during long-term stability studies?

  • Methodological Answer : Deuterium loss via proton exchange can occur under acidic/basic conditions or elevated temperatures. Mitigation strategies include:

  • Storage : -80°C in inert solvents (e.g., deuterated DMSO).
  • Stability testing : Periodic NMR analysis to detect deuterium depletion.
  • Data interpretation : Use kinetic models to predict degradation rates and adjust study timelines .

Q. How can researchers resolve contradictions in pharmacokinetic data when using this compound across species?

  • Methodological Answer : Species-specific metabolic pathways (e.g., cytochrome P450 activity) may alter deuterium retention. Steps to address discrepancies:

  • Comparative metabolomics : Identify species-specific metabolites via LC-HRMS.
  • Adjust normalization : Use species-matched deuterated standards.
  • Statistical analysis : Apply mixed-effects models to account for interspecies variability .

Q. What experimental designs optimize the use of this compound in dual-isotope tracer studies?

  • Methodological Answer : Dual-tracer studies (e.g., combining ²H and ¹³C labels) require:

  • Spectral resolution : Ensure no overlap in MS/MS transitions or NMR peaks.
  • Cross-validation : Confirm tracer independence via control experiments without co-administration.
  • Data integration : Use compartmental modeling to disentangle isotopic contributions .

Data Presentation and Reproducibility

Q. How should researchers present this compound-related data in publications to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Tables : Include raw data (e.g., NMR shifts, MS peaks) and processed values (e.g., isotopic purity %).
  • Supplementary Materials : Provide synthetic protocols, chromatograms, and validation reports .
  • Code sharing : Deposit computational scripts (e.g., R/Python) for statistical analysis in repositories like Zenodo .

Tables for Reference

Table 1 : Key Parameters for Isotopic Purity Assessment of this compound

ParameterMethodAcceptable RangeReference
Deuterium Incorporation²H NMR≥98%
Mass AccuracyHRMS≤3 ppm
Chromatographic PurityHPLC (UV detection)≥99.5%

Table 2 : Comparison of Analytical Techniques for this compound Detection

TechniqueSensitivity (LOD)Matrix CompatibilityKey Challenge
LC-MS/MS0.1 ng/mLHigh (serum, urine)Ion suppression
GC-MS1.0 ng/mLLimited (volatiles)Derivatization required

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.